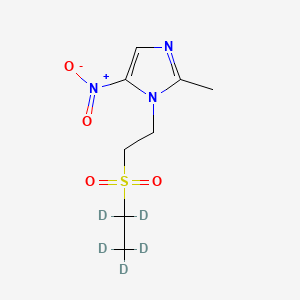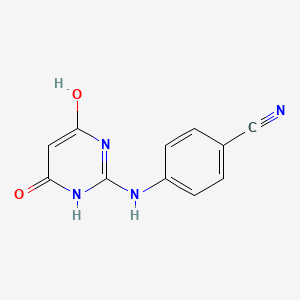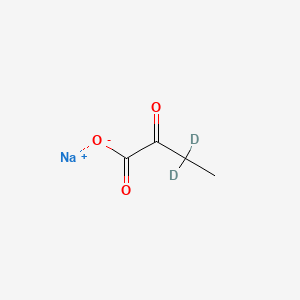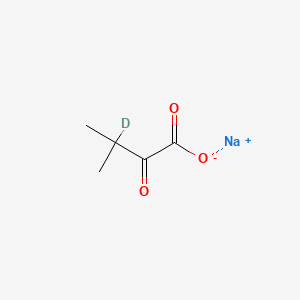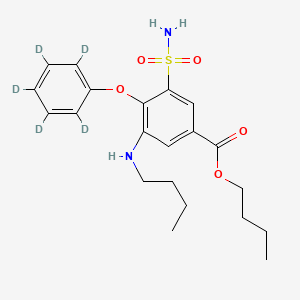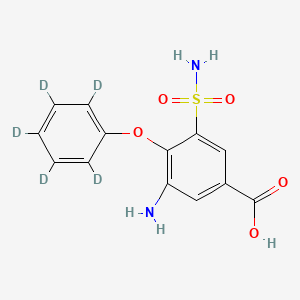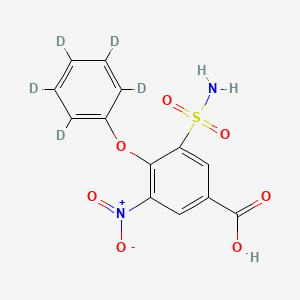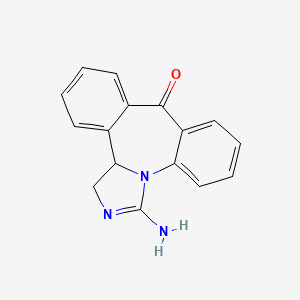
Clorhidrato de 9-Oxo Epinastina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Oxo Epinastine Hydrochloride is a metabolite and decomposition product of Epinastine, a well-known antihistamine used to prevent itching associated with allergic conjunctivitis . The compound has the molecular formula C16H13N3O . HCl and a molecular weight of 299.76 g/mol . It is characterized by its pale yellow solid form and slight solubility in DMSO and methanol .
Aplicaciones Científicas De Investigación
9-Oxo Epinastine Hydrochloride has several scientific research applications, including:
Chemistry: It is used as a reference material and in the synthesis of related compounds.
Biology: The compound is studied for its biological activity and potential therapeutic applications.
Medicine: As a metabolite of Epinastine, it is relevant in pharmacokinetic and pharmacodynamic studies.
Industry: The compound is used in the development of pharmaceuticals and other chemical products
Mecanismo De Acción
Target of Action
9-Oxo Epinastine Hydrochloride primarily targets H1 and H2 histamine receptors . These receptors play a crucial role in mediating allergic responses. The compound also has an affinity for the alpha 1, alpha 2, and the 5-HT2 receptors .
Mode of Action
The compound exhibits a multi-action effect that inhibits the allergic response in three ways :
Biochemical Pathways
The biochemical pathways affected by 9-Oxo Epinastine Hydrochloride are primarily those involved in the allergic response. By stabilizing mast cells, preventing histamine binding, and inhibiting the release of proinflammatory mediators, the compound effectively disrupts the biochemical pathways that lead to allergic symptoms .
Pharmacokinetics
The pharmacokinetics of 9-Oxo Epinastine Hydrochloride involve low systemic absorption following topical application . Less than 10% of the compound is metabolized, and it is excreted via urine (55%) and feces (30%) . The onset of action is within 3-5 minutes, and the duration of action lasts for 8 hours . The elimination half-life is approximately 12 hours .
Result of Action
The result of the action of 9-Oxo Epinastine Hydrochloride is the prevention of itching associated with allergic conjunctivitis . By inhibiting the allergic response at multiple stages, the compound effectively reduces the symptoms of allergic reactions.
Action Environment
The action of 9-Oxo Epinastine Hydrochloride can be influenced by environmental factors such as the presence of food. For instance, an absorption lag time is apparent in fed subjects . .
Análisis Bioquímico
Biochemical Properties
It is known that Epinastine, from which 9-Oxo Epinastine Hydrochloride is derived, has a multi-action effect that inhibits the allergic response in three ways . It stabilizes mast cells by preventing mast cell degranulation to control the allergic response, prevents histamine binding to both the H1- and H2-receptors to stop itching and provide lasting protection, and prevents the release of proinflammatory chemical mediators from the blood vessel to halt progression of the allergic response .
Cellular Effects
Epinastine is used for the prevention of itching associated with allergic conjunctivitis . It is likely that 9-Oxo Epinastine Hydrochloride may have similar effects.
Molecular Mechanism
Epinastine is a topically active, direct H1-receptor antagonist and an inhibitor of the release of histamine from the mast cell . It is possible that 9-Oxo Epinastine Hydrochloride may have similar mechanisms of action.
Métodos De Preparación
The preparation of 9-Oxo Epinastine Hydrochloride involves several synthetic routes and reaction conditions. One method includes the reaction of 6-chloromethyl-11-dihydro-dibenzo[b,e]azepine with an amino reagent under protection to generate an amino-protective compound. This is followed by reduction and deprotection reactions to produce 6-aminomethyl-6,11-dihydro-dibenzo[b,e]azepine. Finally, cyanogen bromide cyclization is performed, neutralized with alkali, and reacted with hydrochloric acid to yield 9-Oxo Epinastine Hydrochloride . This method is advantageous due to its accessible raw materials, fewer byproducts, and high product purity, making it suitable for industrial production .
Análisis De Reacciones Químicas
9-Oxo Epinastine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the compound’s structure.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common reagents used in these reactions include cyanogen bromide for cyclization and various reducing agents for reduction reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Comparación Con Compuestos Similares
9-Oxo Epinastine Hydrochloride can be compared with other similar compounds, such as:
Epinastine: The parent compound, used as an antihistamine.
9-Oxo Epinastine HBr: A similar compound with a hydrobromide salt form.
The uniqueness of 9-Oxo Epinastine Hydrochloride lies in its specific chemical structure and properties, which make it valuable for various research and industrial applications.
Propiedades
Número CAS |
141342-69-0 |
|---|---|
Fórmula molecular |
C16H14ClN3O |
Peso molecular |
299.75 g/mol |
Nombre IUPAC |
3-amino-2,4-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),3,7,9,11,14,16-heptaen-13-one;hydrochloride |
InChI |
InChI=1S/C16H13N3O.ClH/c17-16-18-9-14-10-5-1-2-6-11(10)15(20)12-7-3-4-8-13(12)19(14)16;/h1-8,14H,9H2,(H2,17,18);1H |
Clave InChI |
VJODZVLWBJGRAS-UHFFFAOYSA-N |
SMILES |
C1C2C3=CC=CC=C3C(=O)C4=CC=CC=C4N2C(=N1)N |
SMILES canónico |
C1C2C3=CC=CC=C3C(=O)C4=CC=CC=C4N2C(=N1)N.Cl |
Sinónimos |
3-Amino-1,13b-dihydro-9H-dibenz[c,f]imidazo[1,5-a]azepin-9-one Hydrochloride; _x000B_WAL 1725CL; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


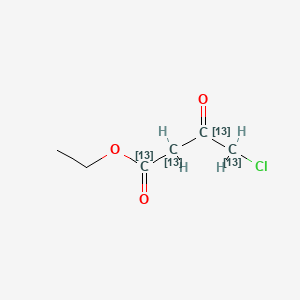
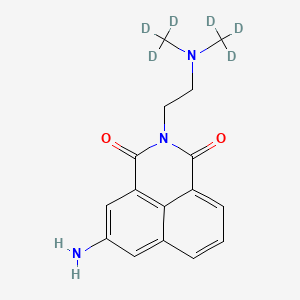
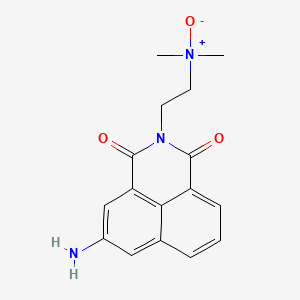
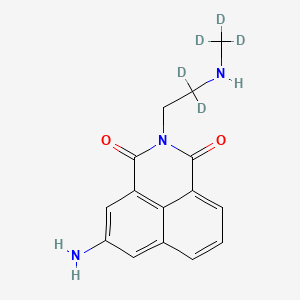
![5-chloro-N-[[3-[4-(3-hydroxy-5-oxomorpholin-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide](/img/structure/B565195.png)
